N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and a thiophene sulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like mcl-1 , a member of the Bcl-2 family of proteins that play critical roles in apoptosis, or programmed cell death .
Mode of Action
Compounds with similar structures have been found to bind to their targets and induce changes that lead to apoptosis . This is often achieved through the inhibition of the target protein’s function, disrupting the balance of pro-apoptotic and anti-apoptotic signals within the cell .
Biochemical Pathways
Therefore, inhibiting Mcl-1 can tip the balance in favor of apoptosis, leading to cell death .
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic properties, including high gastrointestinal absorption and oral bioavailability .
Result of Action
If this compound acts similarly to other mcl-1 inhibitors, it would likely result in the induction of apoptosis and subsequent cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form 2-(3-(trifluoromethyl)phenoxy)ethyl intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Sulfonamide Formation: : The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. This step typically requires a solvent like dichloromethane (DCM) and is conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalysis: Employing catalysts to lower activation energy and improve selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonamide group can be reduced under specific conditions using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzene sulfonamide
- N-(2-(3-(trifluoromethyl)phenoxy)ethyl)furan-2-sulfonamide
- N-(2-(3-(trifluoromethyl)phenoxy)ethyl)pyridine-2-sulfonamide
Uniqueness
Compared to similar compounds, N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)phenoxy]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S2/c14-13(15,16)10-3-1-4-11(9-10)20-7-6-17-22(18,19)12-5-2-8-21-12/h1-5,8-9,17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRCPUAIUOWOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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